molecular formula C13H12F3NO3 B14182499 Ethyl (Z)-2-benzamido-4,4,4-trifluorobut-2-enoate

Ethyl (Z)-2-benzamido-4,4,4-trifluorobut-2-enoate

Cat. No.: B14182499
M. Wt: 287.23 g/mol
InChI Key: BUQWJERKQAFUTF-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (Z)-2-benzamido-4,4,4-trifluorobut-2-enoate is an organic compound characterized by the presence of an ethyl ester group, a benzamido group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (Z)-2-benzamido-4,4,4-trifluorobut-2-enoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the reaction of ethyl acetoacetate with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with trifluoroacetic anhydride to introduce the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as silica or SAFI (Silica-Alumina Framework Incorporation) may be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-2-benzamido-4,4,4-trifluorobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzamido group or the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Scientific Research Applications

Ethyl (Z)-2-benzamido-4,4,4-trifluorobut-2-enoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (Z)-2-benzamido-4,4,4-trifluorobut-2-enoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT), reducing triglyceride synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

Molecular Formula

C13H12F3NO3

Molecular Weight

287.23 g/mol

IUPAC Name

ethyl (Z)-2-benzamido-4,4,4-trifluorobut-2-enoate

InChI

InChI=1S/C13H12F3NO3/c1-2-20-12(19)10(8-13(14,15)16)17-11(18)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,17,18)/b10-8-

InChI Key

BUQWJERKQAFUTF-NTMALXAHSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C(F)(F)F)/NC(=O)C1=CC=CC=C1

Canonical SMILES

CCOC(=O)C(=CC(F)(F)F)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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